molecular formula C42H56P2 B12869266 dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane

Cat. No.: B12869266
M. Wt: 622.8 g/mol
InChI Key: WFFVKPTZSLMXOM-UHFFFAOYSA-N
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Description

Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is a complex organophosphorus compound. It is characterized by the presence of two dicyclohexylphosphanyl groups attached to a biphenyl structure. This compound is known for its applications in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. One common method involves the use of 2-bromobiphenyl and dicyclohexylphosphine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It participates in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as aryl halides and alkyl halides are used in the presence of a palladium catalyst.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New organophosphorus compounds with varied functional groups.

Scientific Research Applications

Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is widely used in scientific research due to its versatility as a ligand in catalysis. Some of its applications include:

Mechanism of Action

The mechanism of action of dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane involves its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The molecular targets include aryl halides and alkyl halides, and the pathways involve oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane is unique due to its specific biphenyl structure with two dicyclohexylphosphanyl groups. This structure provides steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. Compared to similar compounds, it offers improved stability and reactivity in various chemical processes.

Properties

Molecular Formula

C42H56P2

Molecular Weight

622.8 g/mol

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane

InChI

InChI=1S/C42H56P2/c1-6-19-33(20-7-1)38-30-18-32-41(44(36-25-12-4-13-26-36)37-27-14-5-15-28-37)42(38)39-29-16-17-31-40(39)43(34-21-8-2-9-22-34)35-23-10-3-11-24-35/h1,6-7,16-20,29-32,34-37H,2-5,8-15,21-28H2

InChI Key

WFFVKPTZSLMXOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7

Origin of Product

United States

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